molecular formula C12H22N2O4 B1391853 2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid CAS No. 666853-16-3

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid

Cat. No. B1391853
M. Wt: 258.31 g/mol
InChI Key: DTPBLKDYIFKPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid” is a chemical compound. It has a molecular weight of 257.33 g/mol . The IUPAC name of this compound is "{4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a boiling point of 414.9°C at 760 mmHg . It is recommended to be stored in a dark place, under inert atmosphere, at room temperature .

Scientific Research Applications

Chemical Synthesis and Characterization

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid and its derivatives have been extensively utilized in chemical synthesis. For instance, it is used in the synthesis of various chemical compounds such as 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing its utility in creating complex chemical structures through condensation reactions under specific conditions to achieve high product yield (Wang Yu-huan, 2009). Additionally, it's used in the synthesis of acid labile N-Boc N,O-acetals, demonstrating its role in protecting aldehyde groups during the synthesis of novel peptide isosteres, indicating its significance in peptide chemistry (T. Groth & M. Meldal, 2001).

Ligand Synthesis and Metal Complex Formation

The compound is instrumental in the synthesis of ligands such as the chiral ligand (3,5-di-tertbutylpyrazol-1-yl)(3,5-dimethylpyrazol-1-yl)acetic acid. This showcases its application in creating chiral and achiral monoanionic N,N,O heteroscorpionate ligands, highlighting its role in complex formation with metals like zinc (Ina Hegelmann et al., 2003). The structural models formed from such complexes can mimic the active sites of zinc enzymes and non-heme iron oxidases, providing insights into enzymatic function and potentially aiding in drug design (Alexander D. Beck et al., 2001).

Polymer Science

In the realm of polymer science, this compound is utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers. This has implications for studying the properties of the formed polymers and understanding their structure-property relationships, paving the way for novel material design and applications (Guangzheng Gao et al., 2003).

Safety And Hazards

While specific safety and hazards information for this compound is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPBLKDYIFKPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678175
Record name [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid

CAS RN

666853-16-3
Record name [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.